An In-Depth Technical Guide on the Physicochemical Properties of 2-Phenyl-4-(trifluoromethyl)-1H-imidazole
An In-Depth Technical Guide on the Physicochemical Properties of 2-Phenyl-4-(trifluoromethyl)-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Phenyl-4-(trifluoromethyl)-1H-imidazole (CAS No. 33469-36-2). The information presented is intended to support research, drug discovery, and development activities involving this fluorinated heterocyclic compound.
Core Physicochemical Data
The following table summarizes the available quantitative data for 2-Phenyl-4-(trifluoromethyl)-1H-imidazole. Due to the limited availability of experimental data for some properties, predicted values from computational models are also included.
| Property | Value | Data Type |
| Melting Point | 212-213 °C | Experimental |
| Boiling Point | Data Not Available | - |
| Density | 1.327 g/cm³ | Predicted |
| pKa | Data Not Available | - |
| LogP (Octanol-Water Partition Coefficient) | 2.64 - 4.25 | Predicted |
| Solubility | Data Not Available | - |
Experimental Protocols
Detailed experimental methodologies for the synthesis and characterization of 2-Phenyl-4-(trifluoromethyl)-1H-imidazole and the determination of its key physicochemical properties are outlined below. These protocols are based on established methods for similar imidazole derivatives and can be adapted for this specific compound.
Synthesis of 2-Phenyl-4-(trifluoromethyl)-1H-imidazole
A plausible synthetic route for 2-Phenyl-4-(trifluoromethyl)-1H-imidazole involves a multi-component reaction, a common and efficient method for the synthesis of substituted imidazoles.
Reaction Scheme:
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine benzaldehyde (1 equivalent), 3-bromo-1,1,1-trifluoroacetone (1 equivalent), and a source of ammonia such as ammonium acetate or a solution of ammonia in a suitable solvent (e.g., methanol).
-
The reaction mixture is heated to reflux in a suitable solvent, such as ethanol or acetic acid.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure 2-Phenyl-4-(trifluoromethyl)-1H-imidazole.
Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure of the synthesized compound.
-
Mass Spectrometry (MS): High-resolution mass spectrometry can be used to determine the exact mass and confirm the molecular formula.
-
Melting Point Determination: The melting point is measured using a standard melting point apparatus.[1][2][3][4] A sharp melting point range is indicative of high purity.
Determination of Physicochemical Properties
-
pKa Determination (Potentiometric Titration):
-
A solution of the compound is prepared in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or DMSO to ensure solubility.
-
The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
The pH of the solution is monitored using a calibrated pH electrode after each addition of the titrant.
-
The pKa value is determined from the inflection point of the resulting titration curve.[5][6][7][8][9]
-
-
LogP Determination (Shake-Flask Method):
-
A solution of the compound is prepared in a biphasic system of n-octanol and water.
-
The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.[10][11][12][13][14]
-
The phases are separated, and the concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).
-
The LogP value is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
-
Aqueous Solubility Determination:
-
An excess amount of the solid compound is added to a known volume of water in a sealed container.
-
The mixture is agitated at a constant temperature until equilibrium is reached.[15][16][17][18][19]
-
The suspension is filtered to remove the undissolved solid.
-
The concentration of the dissolved compound in the clear aqueous solution is quantified using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
Potential Biological Activity and Signaling Pathway
While specific biological data for 2-Phenyl-4-(trifluoromethyl)-1H-imidazole is not extensively available, many imidazole derivatives are known to possess antimicrobial and anti-inflammatory properties.[20][21][22][23][24][25][26][27][28][29] The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the molecule, potentially increasing its biological activity.
A plausible mechanism of action for the anti-inflammatory effects of imidazole derivatives involves the inhibition of the cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.
This guide provides a foundational understanding of the physicochemical properties of 2-Phenyl-4-(trifluoromethyl)-1H-imidazole. Further experimental validation is necessary to confirm the predicted values and to fully elucidate the biological activity profile of this compound.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. pennwest.edu [pennwest.edu]
- 3. byjus.com [byjus.com]
- 4. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. applications.emro.who.int [applications.emro.who.int]
- 7. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 13. LogP / LogD shake-flask method [protocols.io]
- 14. researchgate.net [researchgate.net]
- 15. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Calculation of Aqueous Solubility of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. discovery.researcher.life [discovery.researcher.life]
- 19. scribd.com [scribd.com]
- 20. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. nano-ntp.com [nano-ntp.com]
- 22. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 23. jchemrev.com [jchemrev.com]
- 24. nbinno.com [nbinno.com]
- 25. mdpi.com [mdpi.com]
- 26. ijesrr.org [ijesrr.org]
- 27. Frontiers | The antibacterial activity and mechanism of imidazole chloride ionic liquids on Staphylococcus aureus [frontiersin.org]
- 28. dovepress.com [dovepress.com]
- 29. Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]
Figure 1: Core scaffold of 2-Phenyl-4-(trifluoromethyl)-1H-imidazole with substitution points.
